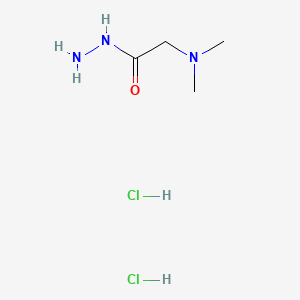
5-tert-butyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-tert-butyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound with the molecular formula C₆H₁₁N₃S and a molecular weight of 157.24 g/mol . It is characterized by the presence of a triazole ring substituted with a tert-butyl group and a thiol group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pivalic Acid Route: One common method involves the reaction of pivalic acid with ammonium thiocyanate. The reaction typically occurs under controlled temperature and pressure conditions to yield 5-tert-butyl-4H-1,2,4-triazole-3-thiol.
Environmentally Friendly Synthesis: Another method involves the use of water as a solvent and TMEDA (N,N,N’,N’-Tetramethylethylenediamine) as a weak base. This method is considered environmentally friendly and can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 5-tert-butyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Substitution: The compound can undergo S-alkylation reactions to form S-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Alkyl halides are commonly used for S-alkylation reactions.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
S-substituted Derivatives: Formed from S-alkylation reactions.
Scientific Research Applications
Chemistry:
Ligand Formation: 5-tert-butyl-4H-1,2,4-triazole-3-thiol is used as a ligand in coordination chemistry.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions due to its thiol group, which can form stable bonds with various biomolecules.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors.
Industry:
Pesticide Intermediate: It is used as an intermediate in the synthesis of pesticides.
Mechanism of Action
The mechanism of action of 5-tert-butyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, leading to the inhibition of enzyme activity . This interaction is crucial in its applications in drug development and bioconjugation.
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-thiol: Similar in structure but lacks the tert-butyl group.
5-tert-Butyl-3-mercapto-1H-1,2,4-triazole: Another similar compound with slight variations in the substitution pattern.
Uniqueness:
Properties
IUPAC Name |
5-tert-butyl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-6(2,3)4-7-5(10)9-8-4/h1-3H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLNUWXQCMKCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=S)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191768 | |
| Record name | 3-tert-Butyl-1H-1,2,4-triazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38449-51-3 | |
| Record name | 5-(1,1-Dimethylethyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38449-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butyl-1H-1,2,4-triazole-5-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038449513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butyl-1H-1,2,4-triazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butyl-1H-1,2,4-triazole-5-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















